molecular formula C5H13N3O2 B13073344 N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide

N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide

Cat. No.: B13073344
M. Wt: 147.18 g/mol
InChI Key: AZOAZXBQIWXEGY-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide is an amidoxime derivative characterized by a methoxyethylamino substituent. Amidoximes are known for their versatility in medicinal chemistry, acting as intermediates in drug synthesis and exhibiting biological activities such as antimicrobial and antiplasmodial properties .

Properties

Molecular Formula

C5H13N3O2

Molecular Weight

147.18 g/mol

IUPAC Name

N'-hydroxy-2-(2-methoxyethylamino)ethanimidamide

InChI

InChI=1S/C5H13N3O2/c1-10-3-2-7-4-5(6)8-9/h7,9H,2-4H2,1H3,(H2,6,8)

InChI Key

AZOAZXBQIWXEGY-UHFFFAOYSA-N

Isomeric SMILES

COCCNC/C(=N/O)/N

Canonical SMILES

COCCNCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an amidine derivative with a hydroxylamine derivative in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

. These suppliers often provide detailed information on the synthesis, purity, and storage conditions of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer oxygen atoms .

Scientific Research Applications

N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate the activity of the target molecules and influence biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide with structurally related amidoximes:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility Synthesis Yield (%) Key Applications References
This compound 2-Methoxyethylamino 147.18 (calculated) Not reported Not reported Not reported Hypothesized: Drug intermediate -
N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide 4-Methoxyphenyl 179.21 111–112 DMSO, ethanol 88 Cytotoxicity studies (E. coli)
(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide Methylthio 117.17 90–95 Ethanol, DMF Not reported Antibiotic/antitumor synthesis
N'-Hydroxy-2-(2-thienyl)ethanimidamide 2-Thienyl 156.21 68–74 Organic solvents Not reported Organic synthesis
N'-Hydroxy-2-(pyrrolidin-1-yl)ethanimidamide Pyrrolidin-1-yl 143.19 Not reported Not reported 95–98% purity Small-molecule scaffolds
Key Observations:

Substituent Effects on Melting Points: Aromatic substituents (e.g., 4-methoxyphenyl) correlate with higher melting points (111–112°C) compared to heterocyclic (thienyl: 68–74°C) or aliphatic groups (methylthio: 90–95°C) .

Synthesis Yields :

  • Electron-withdrawing groups (e.g., nitro in compound 24 from ) enhance yields (93%) due to improved reaction kinetics, whereas bulky substituents (e.g., ethoxy/methoxy in compound 35) reduce yields (68%) .

Biological Activity

N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group and an amidine structure, which are critical for its biological interactions. Its molecular formula is C7_7H12_{12}N4_4O, with a molecular weight of approximately 174.19 g/mol. The presence of hydroxyl and amino groups enhances its reactivity through hydrogen bonding, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
  • Receptor Interaction : It potentially interacts with various receptors involved in signaling pathways, which could influence cellular responses.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits both antimicrobial and anticancer activities, although the exact pathways remain under investigation.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .

Anticancer Activity

In cancer research, this compound has demonstrated promising results against several human cancer cell lines. The compound appears to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, which is a crucial feature for anticancer agents. Studies have indicated that it may inhibit tumor growth by modulating key signaling pathways associated with cell proliferation and survival .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable features:

Compound NameMolecular FormulaNotable Features
2-Hydroxy-2-(3-methoxyphenyl)ethanimidamideC9_9H12_{12}N2_2OAnalgesic properties; interaction with pain pathways
N-(3-hydroxypropyl)-4-methoxy-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamideC16_{16}H22_{22}N3_3O3_3SPotential anti-inflammatory effects
2-(3-tert-butylphenoxy)-N-hydroxy-acetamidineC13_{13}H17_{17}N3_3OExplored for antibacterial activity

The unique hydroxylamine functionality in this compound enhances its reactivity and biological interactions compared to the other compounds listed above.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.
  • Cancer Cell Line Testing : In another study focusing on cancer treatment, this compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, suggesting its potential role in cancer therapy through targeted apoptosis .

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